![molecular formula C24H32N6O4 B1263049 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one CAS No. 954138-07-9](/img/structure/B1263049.png)
3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one
Overview
Description
PF-03049423 is a potent and selective phosphodiesterase-5A inhibitor. It is known for its potential therapeutic applications, particularly in the treatment of acute ischemic stroke. The compound is characterized by its ability to penetrate the brain and its high selectivity for the phosphodiesterase-5A enzyme .
Preparation Methods
The synthesis of PF-03049423 involves several steps, starting with the preparation of the core pyrido[3,4-b]pyrazin-2(1H)-one structure. The synthetic route typically includes the following steps:
Formation of the pyrido[3,4-b]pyrazin-2(1H)-one core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 6-methoxy-3-pyridinyl and 2-propoxyethyl groups through nucleophilic substitution reactions.
Final modifications: Addition of the 4-(2-hydroxyethyl)piperazin-1-yl group to complete the synthesis.
Industrial production methods for PF-03049423 are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
PF-03049423 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially during the synthesis of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PF-03049423 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phosphodiesterase-5A inhibitors.
Biology: The compound is used to investigate the role of phosphodiesterase-5A in various biological processes.
Mechanism of Action
PF-03049423 exerts its effects by inhibiting the phosphodiesterase-5A enzyme. This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes vasodilation and improves blood flow. The compound’s ability to penetrate the brain makes it particularly effective in treating conditions like acute ischemic stroke .
Comparison with Similar Compounds
PF-03049423 is unique in its high selectivity and potency as a phosphodiesterase-5A inhibitor. Similar compounds include:
Sildenafil: Another phosphodiesterase-5A inhibitor, commonly known for its use in treating erectile dysfunction.
Tadalafil: A longer-acting phosphodiesterase-5A inhibitor used for similar indications as sildenafil.
Vardenafil: Another phosphodiesterase-5A inhibitor with a similar mechanism of action.
PF-03049423 stands out due to its brain-penetrant properties and its potential application in stroke recovery, which is not a primary indication for the other compounds listed.
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLNAGRCHNMKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)C4=CN=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954138-07-9 | |
| Record name | PF-03049423 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954138079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03049423 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZX3Z9945 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q1: What is the mechanism of action of PF-03049423, and how does it relate to stroke recovery?
A1: PF-03049423 is classified as a phosphodiesterase type 5 inhibitor (PDE-5i) [2]. PDE-5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in various cellular processes, including smooth muscle relaxation and neurotransmission. By inhibiting PDE-5, PF-03049423 increases cGMP levels.
Q2: What were the key findings from the clinical trial investigating PF-03049423 in stroke patients?
A2: A randomized, double-blind, placebo-controlled clinical trial investigated the efficacy and safety of PF-03049423 in acute ischemic stroke patients [1, 3]. The study incorporated both traditional clinician-based assessments and behavioral tests to evaluate recovery.
Q3: What are the future directions for research on PF-03049423 and similar compounds in stroke?
A3: While the initial clinical trial did not yield positive efficacy results, several research avenues remain:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
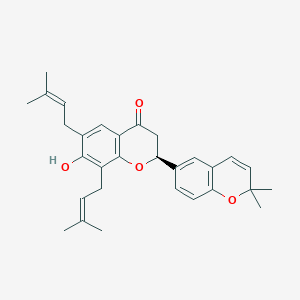
![N-[6-[(2,6-difluorophenyl)sulfonylamino]hexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262967.png)
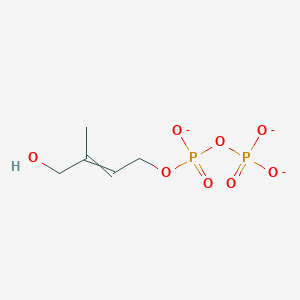
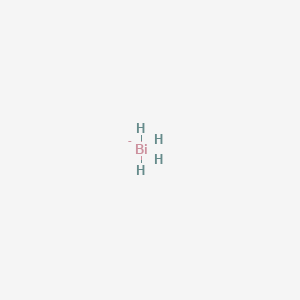
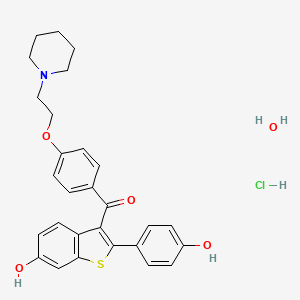
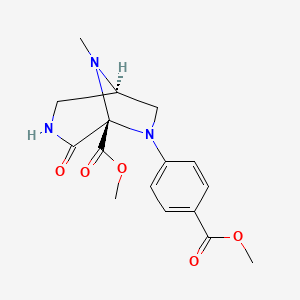
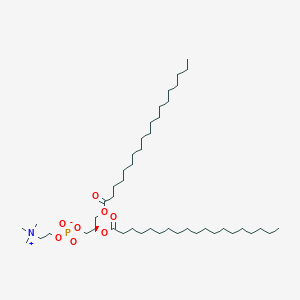
![[(2R)-2-ethenoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262977.png)
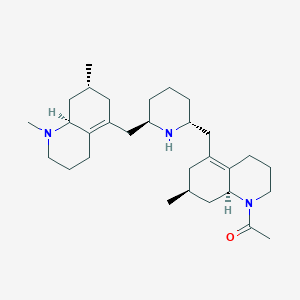
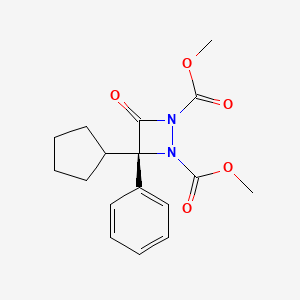
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)

![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
